N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-7-5-12(6-8-13)16(23)21-14-3-1-4-15(11-14)22-9-2-10-26(22,24)25/h1,3-8,11H,2,9-10H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIGLPFPEWGFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl ring.
Coupling with the phenyl ring: The intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethyl benzoyl chloride and a Lewis acid catalyst.
Formation of the final benzamide: The final step involves the formation of the benzamide through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl ring to its corresponding thiol form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the chemical industry.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can inhibit key signaling pathways, leading to reduced inflammation or apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituted Benzamides in Pharmaceuticals
Example: 4-(Thiophen-3-yl)-N-(4-(4-(3-(Trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (Compound 9b, )
- Structural Features : A benzamide core with a thiophene substituent and a diazepane-linked butyl chain.
- Synthesis : Alkylation of N-(4-bromobutyl)-4-(thiophen-3-yl)benzamide with 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane under reflux in THF (56% yield) .
- Key Differences : The diazepane moiety and thiophene substituent contrast with the target compound’s isothiazolidine dioxide and trifluoromethyl groups. These differences may influence receptor binding (e.g., D3 receptor affinity) and solubility.
Example 53 ()
Agrochemical Benzamides
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )
- Structural Features : A benzamide with an isopropoxy group at the meta position and a trifluoromethyl group at the ortho position.
- Application : Broad-spectrum fungicide .
- Key Differences : The trifluoromethyl group’s position (ortho vs. para) and the isopropoxy substituent likely alter bioavailability and target specificity compared to the target compound.
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide, )
Heterocyclic Modifications
Triazole Derivatives ()
- Structural Features : 1,2,4-Triazole-3-thiones with phenylsulfonyl and difluorophenyl groups.
- Synthesis : Cyclization of hydrazinecarbothioamides under basic conditions, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR .
Triazolo-Oxazine Benzamides ()
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group and a dioxidoisothiazolidine moiety, which contribute to its biological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Isothiazolidine Ring : This is achieved by reacting suitable precursors with sulfur dioxide and an oxidizing agent.
- Substitution Reactions : The trifluoromethylbenzamide moiety is introduced through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects in different disease models.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain benzamides demonstrate effective inhibition against various pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds with similar structural characteristics have been evaluated for their anti-inflammatory properties. In particular, the presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory activity in preclinical models .
Cytotoxicity Studies
Cytotoxicity assays conducted on zebrafish embryos revealed that derivatives of this compound exhibit varying degrees of toxicity, which are crucial for assessing safety profiles in drug development .
Case Study 1: Antimicrobial Activity
A study published in MDPI highlighted that compounds containing similar moieties showed effective inhibition against Fusarium graminearum, a common plant pathogen. The results indicated a correlation between structural features and biological efficacy, with some compounds demonstrating higher activity than established antifungal agents like pyraclostrobin .
| Compound | Inhibition (%) |
|---|---|
| 10a | 84.4 |
| 10d | 83.6 |
| 10e | 83.3 |
| Pyraclostrobin | 81.4 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, compounds with similar structures were tested in a carrageenan-induced paw edema model in rats. The results demonstrated significant reductions in inflammation compared to control groups, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, as seen in analogous thiazine derivatives .
- Temperature Control : Reactions involving trifluoromethyl groups often require mild heating (40–60°C) to avoid decomposition .
- Catalysts : Palladium-based catalysts or base additives (e.g., K₂CO₃) improve coupling efficiency in benzamide derivatives .
- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural and functional validation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isothiazolidine and trifluoromethyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for polymorph identification .
- FT-IR : Verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
Prioritize target-agnostic assays to identify broad bioactivity:
- Enzyme Inhibition Assays : Test against serine proteases (e.g., Factor XIa) using fluorogenic substrates, given structural similarity to known inhibitors .
- Cell Viability Screens : Use cancer cell lines (e.g., HeLa or MCF-7) with ATP-based luminescence assays .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified isothiazolidine (e.g., alkylation) or benzamide (e.g., nitro → amino) groups .
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like Factor XIa .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
Advanced: How can researchers investigate its enzyme inhibition mechanism?
Methodological Answer:
- Kinetic Studies : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- X-ray Co-crystallization : Resolve compound-enzyme complexes (e.g., with trypsin-like proteases) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Advanced: What protocols ensure stability in biological matrices during pharmacokinetic studies?
Methodological Answer:
- Storage Conditions : Lyophilize and store at −80°C in amber vials to prevent photodegradation .
- Plasma Stability Assays : Incubate compound in human plasma (37°C, 24 hrs) and quantify via LC-MS/MS to assess hydrolysis .
- CYP450 Metabolism Screening : Use liver microsomes to identify major metabolites .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate Experiments : Standardize assays (e.g., fixed ATP concentration in viability screens) .
- Batch Analysis : Compare purity/impurity profiles (HPLC) across labs to rule out synthetic variability .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies .
Advanced: Can molecular modeling predict its interactions with novel targets?
Methodological Answer:
- Homology Modeling : Build 3D models of unexplored targets (e.g., kinases) using SWISS-MODEL .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives .
Advanced: What in vitro models are suitable for studying metabolic pathways?
Methodological Answer:
- Hepatocyte Cultures : Primary human hepatocytes identify phase I/II metabolites via UPLC-QTOF .
- Recombinant Enzymes : Test CYP3A4/2D6 isoform-specific metabolism using Supersomes .
- Reactive Metabolite Trapping : Incubate with glutathione to detect electrophilic intermediates .
Advanced: How to assess polymorphism and its impact on bioavailability?
Methodological Answer:
- Crystallization Screens : Use 96-well plates with 50+ solvent systems to identify polymorphs .
- Dissolution Testing : Compare solubility of forms in biorelevant media (FaSSIF/FeSSIF) .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point variations (>5°C indicates distinct forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
